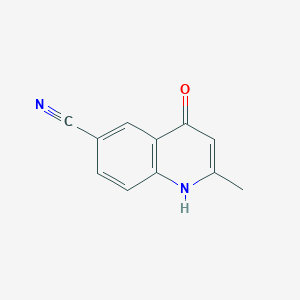

2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile

Description

2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile is a quinoline derivative characterized by a methyl group at position 2, a ketone group at position 4, and a carbonitrile substituent at position 5. This compound belongs to the 4-oxo-1,4-dihydroquinoline family, a scaffold historically significant in antimicrobial drug development due to its structural similarity to fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV .

The synthesis of this compound typically involves alkylation and hydrolysis steps, as demonstrated in studies of its derivatives, which are often modified at the α-position of the carboxylic acid to explore structure-activity relationships (SAR) . Derivatives of this scaffold have shown moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, positioning it as a candidate for addressing antibiotic resistance (AMR), a critical global health challenge exacerbated by the lack of novel antibiotics in recent decades .

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7-4-11(14)9-5-8(6-12)2-3-10(9)13-7/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYPRAHHBNVNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-aminobenzonitrile with methyl acetoacetate under acidic conditions, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of quinolinecarbonitrile compounds, including 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile, exhibit significant inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in the regulation of cell proliferation and survival. These compounds have been implicated in the treatment of various cancers by targeting specific PTKs involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in modulating the activity of certain receptors and enzymes linked to neuropsychiatric disorders. For instance, studies have highlighted its potential as a negative allosteric modulator for metabotropic glutamate receptors, which are important in the treatment of conditions such as schizophrenia and anxiety disorders .

Pharmacological Properties

The pharmacological profile of this compound has been explored for its effects on various biochemical pathways. Its ability to inhibit specific enzymes can lead to therapeutic benefits in managing metabolic disorders and other diseases.

Material Science Applications

Dyes and Pigments

In addition to its medicinal uses, this compound is utilized in the synthesis of dyes and pigments. The structural characteristics of this compound allow it to be incorporated into colorants used in textiles and coatings, providing vibrant colors with good stability under various environmental conditions.

Synthetic Intermediate

Synthesis of Other Compounds

The compound serves as a versatile intermediate in organic synthesis. Its derivatives can be transformed into various functionalized quinolines that are useful in the development of pharmaceuticals and agrochemicals. The synthetic pathways often involve reactions such as nucleophilic substitutions or cyclization processes that leverage the nitrile group for further functionalization .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to alterations in cellular signaling pathways, affecting cell function and viability .

Comparison with Similar Compounds

Key Observations:

- Position 6 Carbonitrile : The electron-withdrawing carbonitrile group at position 6 may strengthen interactions with bacterial enzyme active sites, contrasting with the chloro substituent in Compound 52, which offers steric and electronic differences .

- Position 3 Modifications: Derivatives with propanoic acid at position 3 () exhibit variable antimicrobial activity, suggesting that polar groups at this position may reduce efficacy compared to the target compound’s carbonitrile .

Biological Activity

2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound is synthesized through various methods, commonly involving the cyclization of anthranilic acid derivatives with reagents such as methyl acetoacetate under acidic conditions. This process can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism involves the inhibition of bacterial growth by interfering with essential cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and differentiation. By inhibiting these enzymes, this compound may help in controlling the abnormal proliferation of cancer cells .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling cascades that regulate cell growth and survival.

- Cell Cycle Interference : By affecting key regulatory proteins in the cell cycle, it can induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of quinolinecarbonitrile exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications at specific positions enhanced efficacy .

- Anticancer Research : In vivo studies have shown that compounds similar to this compound can reduce tumor growth in animal models by inhibiting tumor-associated kinases .

- Mechanistic Insights : Research has explored how this compound affects nitric oxide synthase (NOS) activity in platelets, suggesting additional pathways through which it could exert anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile?

- Methodological Answer : The synthesis typically involves cyclization of precursor molecules. For example, alkylation of appropriate intermediates (e.g., 2-methyl-4-oxo-1,4-dihydroquinoline derivatives) with nitrile-containing reagents under controlled conditions. A common approach includes using lithium aluminum hydride (LiAlH₄) for selective reductions or alkyl halides for introducing substituents. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., palladium for cross-coupling) to improve yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the 1,4-dihydroquinoline ring).

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

- IR Spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Q. What initial biological screening models are recommended for evaluating its bioactivity?

- Methodological Answer : Prioritize agar diffusion assays for antimicrobial activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungal strains. Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin). For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?

- Methodological Answer : Systematically modify substituents at positions 2 (methyl), 4 (oxo), and 6 (nitrile). For example:

- Replace the methyl group with bulkier alkyl chains to enhance lipophilicity and membrane penetration.

- Introduce electron-withdrawing groups (e.g., halogens) at position 6 to stabilize the nitrile moiety.

- Test derivatives against resistant bacterial strains and quantify MIC/MBC values. SAR data from analogous 4-aminoquinoline-6-carbonitrile derivatives suggest that electron-deficient substituents improve DNA gyrase inhibition .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like inoculum size, culture medium, and incubation time.

- Use Orthogonal Assays : Combine agar diffusion with broth microdilution to confirm activity thresholds.

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance across replicates. Reference qualitative research frameworks for iterative data interpretation .

Q. What computational approaches predict the compound’s interactions with bacterial DNA gyrase?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of DNA gyrase (PDB: 1KZN). Validate binding poses with molecular dynamics (MD) simulations (AMBER/CHARMM). Density functional theory (DFT) can model electronic effects of substituents on binding affinity. Prior studies on quinolones highlight magnesium ion chelation as a critical interaction .

Q. How can green chemistry principles optimize the synthesis of this compound?

- Methodological Answer :

- Solvent-Free Reactions : Use ball milling or microwave-assisted synthesis to eliminate toxic solvents.

- Catalyst Recycling : Employ immobilized catalysts (e.g., silica-supported Pd nanoparticles) for cross-coupling steps.

- Waste Reduction : Implement continuous flow reactors to enhance atom economy and scalability, as demonstrated in related quinolone syntheses .

Q. What role does X-ray crystallography play in confirming the compound’s structure and tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction resolves tautomeric equilibria (e.g., keto-enol forms in the 1,4-dihydroquinoline ring). Refinement via SHELXL ensures accurate bond lengths/angles, critical for validating synthetic routes. For example, intermolecular hydrogen bonds (e.g., N–H···O=C) stabilize the crystal lattice and confirm the dominant tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.